

4-Benzylaminocyclohexanone CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzylaminocyclohexanone

Cat. No.: B115721

[Get Quote](#)

An In-depth Technical Guide to 4-Benzylaminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Benzylaminocyclohexanone**, a versatile synthetic intermediate with potential applications in medicinal chemistry and drug discovery. This document details its chemical properties, a robust synthesis protocol, and an exploration of the biological significance of related structures.

Core Chemical Data

The fundamental chemical identifiers and properties of **4-Benzylaminocyclohexanone** are summarized below for easy reference.

Identifier	Value	Reference
CAS Number	142009-99-2	[1] [2]
Molecular Formula	C ₁₃ H ₁₇ NO	[1] [2]
Molecular Weight	203.28 g/mol	[1] [2]
IUPAC Name	4-(benzylamino)cyclohexan-1-one	[1]

Synthesis Protocol: Reductive Amination

The synthesis of **4-Benzylaminocyclohexanone** can be effectively achieved via reductive amination of a suitable cyclohexanone precursor. The following protocol is adapted from a well-established procedure for a structurally related compound and is expected to provide good yields of the target molecule.[\[1\]](#)

Reaction Principle:

The synthesis proceeds through a two-step, one-pot reaction. Initially, the ketone (4-hydroxycyclohexanone, which would be oxidized to the target cyclohexanone in a preceding step, or a direct cyclohexanone precursor) reacts with benzylamine under mildly acidic conditions to form an iminium ion intermediate. This intermediate is then reduced *in situ* by a selective reducing agent, sodium triacetoxyborohydride, to yield the desired N-substituted aminocyclohexanone. Sodium triacetoxyborohydride is the preferred reducing agent due to its mild nature and selectivity for the iminium ion over the ketone starting material, thus minimizing the formation of alcohol byproducts.[\[1\]](#)

Experimental Procedure:

- Materials and Reagents:
 - 4-Oxocyclohexane-1-carboxylic acid (or a similar precursor to generate 4-oxocyclohexanone *in situ*)
 - Benzylamine
 - Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
 - Anhydrous Dichloromethane (DCM)
 - Glacial Acetic Acid
 - Saturated Sodium Bicarbonate Solution
 - Brine
 - Anhydrous Magnesium Sulfate

- Ethyl Acetate
- Hexanes
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere (Argon or Nitrogen)
- Syringes
- Separatory funnel
- Rotary evaporator
- Chromatography column
- Thin Layer Chromatography (TLC) plates and chamber

• Reaction Setup:

- To a clean, dry round-bottom flask under an inert atmosphere, add the cyclohexanone precursor (1.0 eq).
- Dissolve the starting material in anhydrous dichloromethane (DCM).
- Add benzylamine (1.1 eq) to the solution via syringe.
- Add glacial acetic acid (1.2 eq) to the reaction mixture to catalyze the formation of the iminium ion.
- Stir the solution at room temperature for 20-30 minutes.

• Reduction:

- Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution. The reaction may be mildly exothermic.

- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- Workup and Purification:
 - Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with dichloromethane.
 - Combine the organic layers and wash with brine.
 - Dry the combined organic layer over anhydrous magnesium sulfate.
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
 - Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **4-Benzylaminocyclohexanone**.

Spectral Data Summary

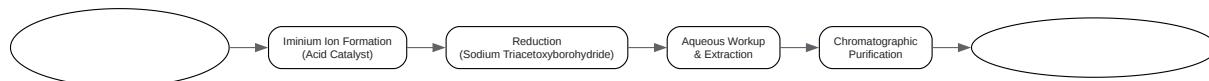
While experimental spectra for **4-Benzylaminocyclohexanone** are not readily available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Spectroscopic Data	Predicted Characteristics
¹ H NMR	<ul style="list-style-type: none">- Multiplets in the aromatic region (δ 7.2-7.4 ppm) corresponding to the benzyl group protons.- A singlet for the benzylic CH₂ protons.- Multiplets for the cyclohexanone ring protons.
¹³ C NMR	<ul style="list-style-type: none">- Peaks in the aromatic region (~127-140 ppm).- A peak for the benzylic carbon.- A peak for the carbonyl carbon (>200 ppm).- Peaks for the aliphatic carbons of the cyclohexanone ring.
IR Spectroscopy	<ul style="list-style-type: none">- A strong, sharp absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone.- N-H stretching vibration in the range of 3300-3500 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic portions.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak corresponding to the molecular weight of the compound (203.28 g/mol).- Characteristic fragmentation patterns including the loss of the benzyl group.

Biological and Pharmacological Context

Cyclohexanone and N-benzylcyclohexylamine moieties are present in a variety of biologically active molecules. While the specific pharmacological profile of **4-Benzylaminocyclohexanone** is not extensively documented, its structural motifs suggest potential for interaction with various biological targets.

Derivatives of cyclohexylamine have been investigated for a range of biological activities, including their potential as central nervous system agents. The N-benzyl group is a common substituent in pharmacologically active compounds, often contributing to receptor binding and modulating pharmacokinetic properties.

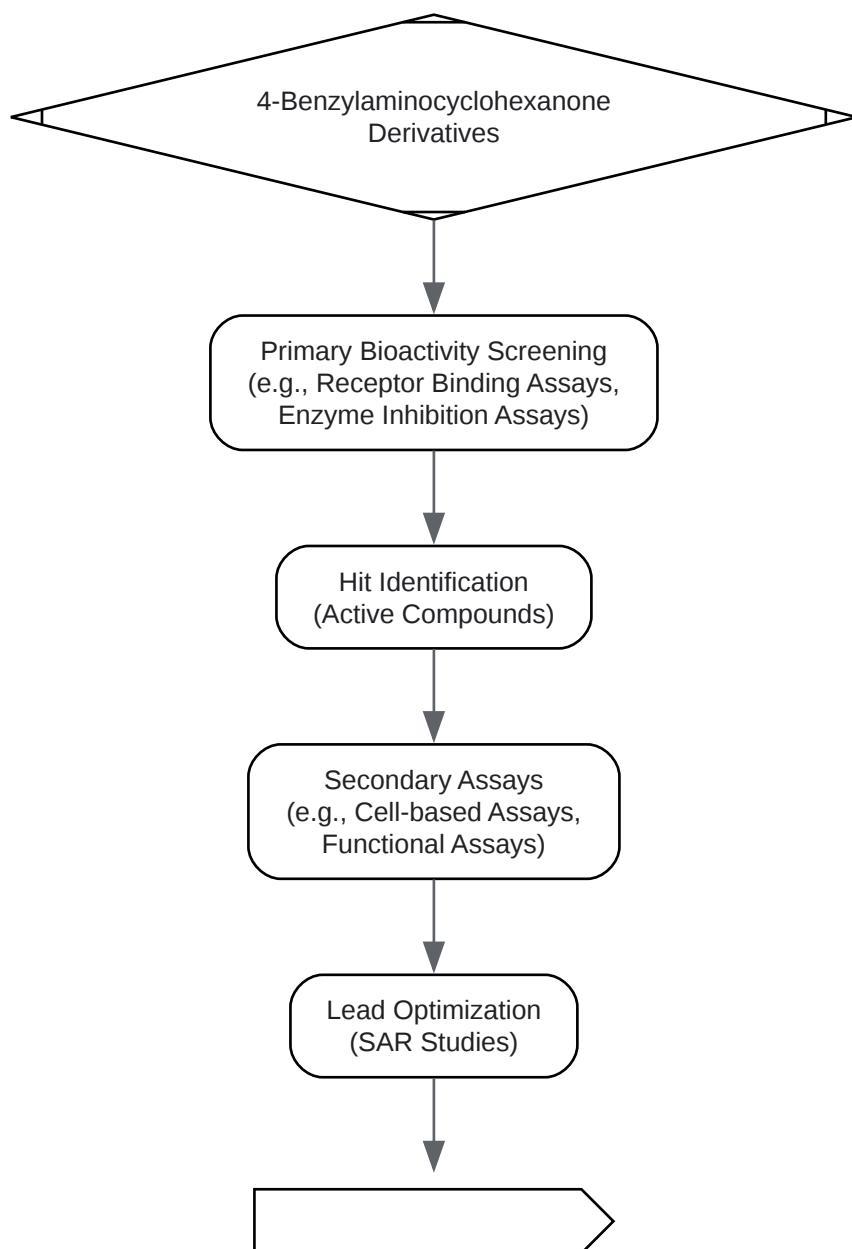

The exploration of **4-Benzylaminocyclohexanone** and its derivatives could be a fruitful area for drug discovery, particularly in the development of novel therapeutics targeting receptors and

enzymes where the combination of a cyclohexyl scaffold and a benzylamine moiety could lead to favorable interactions.

Diagrams and Workflows

Reductive Amination Workflow

The following diagram illustrates the key steps in the synthesis of **4-Benzylaminocyclohexanone** via reductive amination.



[Click to download full resolution via product page](#)

Caption: A streamlined workflow for the synthesis of **4-Benzylaminocyclohexanone**.

Potential Bioactivity Exploration Pathway

This diagram outlines a logical progression for investigating the potential biological activities of novel compounds like **4-Benzylaminocyclohexanone**.

[Click to download full resolution via product page](#)

Caption: A conceptual pathway for discovering and developing bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Benzylaminocyclohexanone CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b115721#4-benzylaminocyclohexanone-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com